(2-Pyridyldithio)-PEG6 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

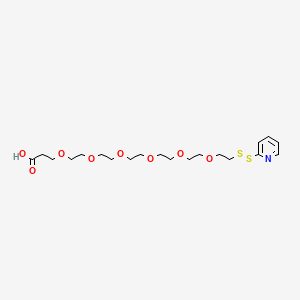

Structure

2D Structure

Properties

Molecular Formula |

C20H33NO8S2 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C20H33NO8S2/c22-20(23)4-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-31-19-3-1-2-5-21-19/h1-3,5H,4,6-18H2,(H,22,23) |

InChI Key |

JTOIKSHNFJXKKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-Pyridyldithio)-PEG6 Acid

For Researchers, Scientists, and Drug Development Professionals

(2-Pyridyldithio)-PEG6 acid is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. It is designed to be a valuable resource for professionals in drug development and scientific research.

Core Concepts

This compound is a versatile molecule that features two distinct reactive groups at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer. The 2-pyridyldithio group exhibits high reactivity towards thiol (-SH) groups, forming a stable disulfide bond. The carboxylic acid (-COOH) group can be activated to react with primary amines (-NH2), forming a stable amide bond. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugate.[1][2]

These characteristics make it an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1][3] The cleavable disulfide bond within the linker is designed to be stable in the bloodstream but can be readily cleaved by reducing agents like glutathione (B108866), which is found in higher concentrations inside cells, leading to the targeted release of the payload.[4]

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C20H33NO8S2 | Calculated |

| Molecular Weight | 479.61 g/mol | Calculated |

| CAS Number | Not available for PEG6 | Data for PEG4 is 581065-93-2[5][6] |

| Purity | Typically >95% | Based on PEG4 analog data[5] |

| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |

| Solubility | Soluble in DMSO, DMF, DCM | Based on PEG4 analog data[7] |

| Storage | Store at -20°C, desiccated | General recommendation for thiol-reactive compounds |

Reaction Mechanisms and Workflows

The utility of this compound lies in its ability to participate in two distinct and controlled conjugation reactions.

The carboxylic acid terminus of the linker can be coupled to a primary amine-containing molecule (e.g., an antibody, protein, or drug) using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]

The 2-pyridyldithio group reacts specifically with free thiol groups through a thiol-disulfide exchange mechanism. This reaction is rapid and results in the formation of a new disulfide bond, releasing pyridine-2-thione as a byproduct.[9][10] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

The disulfide bond formed is cleavable under reducing conditions, which is a key feature for drug delivery applications. Inside the cell, reducing agents such as glutathione (GSH) or thioredoxin (TRX) can cleave the disulfide bond, releasing the conjugated molecule.[4][11] In a laboratory setting, dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose.[12][13]

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

This two-step protocol is designed to minimize self-coupling of molecules that contain both carboxyl and amine groups.[14][15]

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Activation Reagents:

-

Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-ester groups.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

-

Materials:

-

(2-Pyridyldithio)-PEG6-conjugated molecule

-

Thiol-containing molecule (e.g., drug, peptide)

-

Reaction Buffer: PBS, pH 7.0-7.5

-

Desalting column or HPLC for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the (2-Pyridyldithio)-PEG6-conjugated molecule in the Reaction Buffer.

-

Dissolve the thiol-containing molecule in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the solution of the pyridyldithio-activated molecule.

-

Incubate at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).

-

-

Purification:

-

Purify the conjugate using a desalting column or preparative HPLC to remove the pyridine-2-thione byproduct and any unreacted starting materials.

-

Materials:

-

Disulfide-linked conjugate

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reducing Agent:

-

Prepare a fresh stock solution of DTT or TCEP in the Reaction Buffer.

-

-

Cleavage Reaction:

-

Dissolve the disulfide-linked conjugate in the Reaction Buffer.

-

Add the reducing agent to a final concentration of 10-100 mM for DTT or 1-20 mM for TCEP.

-

Incubate at 37°C for 1-4 hours.

-

-

Analysis:

-

The cleavage can be confirmed by techniques such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): As a linker to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.[1] The PEG spacer can improve the solubility and pharmacokinetics of the ADC.[3]

-

Peptide and Protein Modification: To conjugate peptides or proteins to other molecules or surfaces, enhancing their therapeutic properties or enabling their use in diagnostic assays.

-

Drug Delivery Systems: In the construction of stimuli-responsive drug delivery systems, where the disulfide bond is cleaved in the reducing environment of the target cell, leading to drug release.

-

Surface Modification: To functionalize surfaces of nanoparticles, liposomes, or medical devices to improve their biocompatibility and for targeted delivery.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation, drug delivery, and diagnostics. Its well-defined reactive ends, coupled with the benefits of the hydrophilic PEG spacer and the cleavable disulfide linkage, provide researchers and drug developers with a high degree of control over the design and synthesis of complex biomolecular conjugates. The protocols and information provided in this guide serve as a foundation for the successful application of this important chemical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (2-pyridyldithio)-PEG4 acid - Creative Biolabs [creative-biolabs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

An In-depth Technical Guide on the Core Mechanism of Action of (2-Pyridyldithio)-PEG6 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical principles, applications, and experimental considerations for (2-Pyridyldithio)-PEG6 acid, a heterobifunctional crosslinker pivotal in modern bioconjugation.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of biomolecules. Its structure is tripartite, consisting of a thiol-reactive 2-pyridyldithio (PDP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid group for amine coupling. This unique combination allows for precise, staged conjugation strategies, making it invaluable in the development of antibody-drug conjugates (ADCs), pegylated proteins, and functionalized nanoparticles. The PEG6 linker enhances the aqueous solubility of the molecule and the resulting conjugate, while also providing spatial separation between the conjugated moieties to preserve their biological function.

The core utility of this linker lies in its dual reactivity. The PDP group selectively targets sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[1] The carboxylic acid can be activated to react with primary amines, found on lysine (B10760008) residues and the N-terminus of proteins.[2] This allows for either amine-to-thiol or, through a two-step process, amine-to-amine coupling, with the latter incorporating a cleavable disulfide bond in the linkage.[1]

Diagram 1: Chemical Structure of this compound

Caption: Functional components of the this compound linker.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action is the thiol-disulfide exchange reaction between the 2-pyridyldithio group and a free sulfhydryl group (-SH) from a biomolecule. This reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the PDP group's disulfide bond.[3]

This exchange is highly efficient and results in the formation of a new, stable disulfide bond between the linker and the target molecule. A key feature of this reaction is the stoichiometric release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 343 nm.[1] This allows for real-time monitoring and precise quantification of the conjugation reaction. The reaction is optimal in the pH range of 7 to 8.[1]

Diagram 2: Thiol-Disulfide Exchange Reaction

Caption: Mechanism of conjugation via thiol-disulfide exchange.

Secondary Mechanism: Amine Coupling via Carboxylic Acid Activation

The terminal carboxylic acid (-COOH) provides a second reactive handle. This group does not directly react with amines but must first be activated to form a more reactive intermediate. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis but can react with NHS to form a more stable NHS ester.[5] The NHS ester is significantly more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond, releasing NHS as a byproduct.[4][5] This two-step process is favored as it improves coupling efficiency and minimizes unwanted side reactions.[2]

Diagram 3: Carboxylic Acid Activation and Amine Coupling Workflow

Caption: Workflow for EDC/NHS-mediated coupling to primary amines.

Quantitative Data Summary

The efficiency and outcome of conjugation reactions are governed by several key parameters. The following table summarizes important quantitative data associated with the use of this compound and related chemistries.

| Parameter | Value / Condition | Significance | Reference(s) |

| Thiol-Disulfide Exchange | |||

| Optimal Reaction pH | 7.0 - 8.0 | Balances thiol reactivity (thiolate formation) and linker stability. | [1] |

| Pyridine-2-thione λmax | 343 nm | Wavelength for spectrophotometric monitoring of the reaction. | [1] |

| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M-1cm-1 | Used to calculate the concentration of released leaving group, which corresponds to the moles of conjugated thiol. | [1] |

| Disulfide Bond Stability | Cleavable by reducing agents | The resulting disulfide bond can be broken by reagents like Dithiothreitol (DTT) or TCEP, enabling applications like drug release. | [1][6] |

| Amine Coupling | |||

| NHS Ester Hydrolysis Half-life | ~10 minutes at pH 9, several hours at pH 7 | Demonstrates the importance of performing amine coupling promptly after activation and controlling pH. | [1] |

| Optimal pH for Amine Coupling | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester. | [2] |

| EDC/NHS Molar Ratio | 2:1 to 5:1 (EDC:NHS) often cited | Optimal ratios can enhance the formation of the stable NHS-ester intermediate. | [7] |

Experimental Protocols

Detailed and reproducible protocols are critical for successful bioconjugation. Below are methodologies for the key reactions involving this compound.

This protocol describes the direct coupling of the linker's PDP group to a protein's free cysteine residue.

-

Reagent Preparation:

-

Protein Solution: Prepare the protein containing free sulfhydryl groups in a thiol-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.5, containing 1 mM EDTA (PBS-EDTA).[1] The protein concentration should typically be in the range of 1-10 mg/mL.

-

Linker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).[1]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[1]

-

-

Quantification (Optional but Recommended):

-

Measure the absorbance of the reaction mixture at 343 nm.

-

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl) with ε = 8,080 M-1cm-1 to determine the degree of linker incorporation.[1]

-

-

Purification:

-

Remove excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis, equilibrated with the desired buffer (e.g., PBS).[1]

-

Diagram 4: Experimental Workflow for Thiol Conjugation

Caption: Workflow for conjugating the linker to a thiol-containing protein.

This protocol outlines how to first conjugate an amine-containing molecule to the linker's acid group, and then react the resulting product with a thiol-containing protein. For this example, we will assume the first molecule is a small molecule drug with a primary amine.

Step A: Activation and Coupling to Amine-Drug

-

Reagent Preparation:

-

Linker Solution: Dissolve this compound in an anhydrous organic solvent (e.g., DMF).

-

Activation Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in an appropriate activation buffer (e.g., 50 mM MES, pH 6.0).[2]

-

Amine-Drug Solution: Dissolve the amine-containing drug in a compatible buffer (e.g., PBS, pH 7.2-8.5).[2]

-

-

Activation of Carboxylic Acid:

-

Add a molar excess of EDC and Sulfo-NHS (e.g., 5-fold and 2-fold excess over the linker, respectively) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.[2]

-

-

Coupling to Amine-Drug:

-

Add the activated linker solution to the amine-drug solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the Drug-PEG-PDP conjugate using an appropriate method, such as HPLC, to remove unreacted components.

-

Step B: Conjugation to Thiol-Protein

-

Follow the procedure outlined in Protocol 1 , using the purified Drug-PEG-PDP conjugate from Step A as the "linker" to react with the thiol-containing protein.

Conclusion

This compound is a powerful and adaptable crosslinking reagent whose mechanism of action is rooted in two well-characterized chemical reactions: thiol-disulfide exchange and amine coupling. The predictable nature of these reactions, combined with the ability to quantify the thiol conjugation step, provides researchers with a high degree of control over the bioconjugation process. Understanding the underlying chemistry, reaction kinetics, and optimal experimental conditions is paramount for leveraging this tool to its full potential in the creation of advanced biotherapeutics and diagnostic agents.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]

- 7. electrochemsci.org [electrochemsci.org]

A Technical Guide to the Synthesis and Characterization of Pyridyldithio PEG Linkers

Introduction: Poly(ethylene glycol) (PEG) linkers featuring a pyridyldithio group are indispensable tools in modern drug development and bioconjugation. These heterobifunctional linkers combine the advantageous properties of PEG—such as enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics—with a reactive pyridyldithio terminal group.[1][2][3][4] The core feature of the pyridyldithio moiety is its ability to react specifically with free sulfhydryl (thiol) groups via a disulfide exchange reaction. This forms a disulfide bond, which is relatively stable in circulation but can be cleaved under the reducing conditions found inside cells, making it an ideal "releasable" linker for targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).[1][5] This guide provides an in-depth overview of the synthesis, characterization, and application of these versatile molecules.

Synthesis of Pyridyldithio PEG Linkers

The synthesis of pyridyldithio PEG linkers typically involves a multi-step process starting from a commercially available PEG diol. A versatile and common approach involves the selective modification of one terminal hydroxyl group, followed by conversion to a thiol, and finally reaction with an excess of 2,2'-dipyridyl disulfide. This ensures a high degree of functionalization, often exceeding 95%.[6]

General Synthetic Workflow

The synthetic pathway can be summarized in three main stages:

-

Monofunctionalization of PEG: A symmetric PEG diol is reacted with a limiting amount of an activating agent (e.g., tosyl chloride or mesyl chloride) to selectively modify only one hydroxyl terminus, yielding a heterobifunctional PEG with one hydroxyl and one activated group (e.g., OTs or OMs).

-

Thiolation: The activated terminus is then converted into a thiol group. This can be achieved by reacting it with a thiolating agent like sodium hydrosulfide (B80085) or by first converting it to a thioacetate (B1230152) followed by hydrolysis.[6]

-

Introduction of the Pyridyldithio Group: The resulting thiol-terminated PEG is reacted with 2,2'-dipyridyl disulfide. This reaction proceeds via a thiol-disulfide exchange, yielding the final α-pyridyldithio-ω-hydroxyl PEG and releasing pyridine-2-thione as a byproduct.[6]

Caption: General workflow for the synthesis of a pyridyldithio PEG linker.

Experimental Protocol: Synthesis of α-pyridyldithio-ω-hydroxyl PEG

This protocol is adapted from a versatile synthetic route for heterobifunctional PEGs.[6]

Step 1: Monotosylation of PEG-diol

-

Dissolve PEG-diol (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (0.5 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with HCl (1M), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

-

Collect the solid product (HO-PEG-OTs) by filtration and dry under vacuum.

Step 2: Synthesis of α-Thioacetate-ω-hydroxyl PEG

-

Dissolve the HO-PEG-OTs (1 equivalent) in dimethylformamide (DMF).

-

Add potassium thioacetate (KSAc) (5 equivalents) to the solution.

-

Heat the mixture to 60°C and stir for 12 hours.

-

After cooling to room temperature, remove the solvent by rotary evaporation.

-

Dissolve the resulting solid in DCM and precipitate in cold diethyl ether to purify the product (HO-PEG-SAc).

Step 3: Synthesis of α-pyridyldithio-ω-hydroxyl PEG (7)

-

Dissolve the HO-PEG-SAc (1 equivalent) and 2,2′-dipyridyl disulfide (3 equivalents) in methanol.

-

Add ammonia (B1221849) solution (25% in water) to hydrolyze the thioester in the presence of the dipyridyl disulfide.[6]

-

Stir the reaction at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess reagents.

-

Purify the final product by precipitation in cold diethyl ether, yielding the α-pyridyldithio-ω-hydroxyl PEG linker.[6]

Characterization of Pyridyldithio PEG Linkers

Thorough characterization is crucial to confirm the identity, purity, and functionality of the synthesized linkers before their use in sensitive applications like drug conjugation.

Characterization Methodologies

-

Nuclear Magnetic Resonance (¹H-NMR): This is the primary technique for structural confirmation. The characteristic signals of the PEG backbone (a broad multiplet around 3.6 ppm), the aromatic protons of the pyridyl group (typically between 7.0 and 8.5 ppm), and the protons on the carbons adjacent to the terminal groups are used for verification.

-

Mass Spectrometry (LC-MS, MALDI-MS): Mass spectrometry is used to confirm the molecular weight of the linker. Due to the polymeric nature of PEG, the result is often a distribution of masses corresponding to different chain lengths.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product and to monitor the progress of the reaction. It can separate the desired product from starting materials and byproducts.

Table 1: Summary of Characterization Data

| Parameter | Method | Expected Result | Reference |

| Structure Confirmation | ¹H-NMR | - Broad signal at ~3.6 ppm (PEG backbone: -CH₂CH₂O-)- Aromatic signals at ~7.1-8.5 ppm (pyridyl group)- Signals corresponding to the modified PEG termini | [6] |

| Molecular Weight | LC-MS / MALDI-MS | A distribution of masses centered around the expected molecular weight of the PEG linker. For example, (2-Pyridyldithio)-PEG4-propargyl has a monoisotopic mass of 357.49 Da.[7] | [7] |

| Purity | HPLC | A major peak corresponding to the product, with purity often >95%. For some commercial products, purity can be as high as 98.47%.[7] | [6][7] |

| Functionalization Efficiency | NMR Integration | Comparison of the integrals of the pyridyl protons to the protons of the PEG backbone can confirm >95% end-group functionalization. | [6] |

Mechanism of Conjugation and Applications

The utility of pyridyldithio PEG linkers stems from their specific reactivity towards thiol groups, a reaction known as thiol-disulfide exchange.

Thiol-Disulfide Exchange Mechanism

The pyridyldithio group reacts with a free thiol (e.g., from a cysteine residue on a protein) to form a new, stable disulfide bond. This reaction releases pyridine-2-thione, a chromophore that can be monitored spectrophotometrically at ~343 nm to quantify the extent of the conjugation reaction.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. Application of PEG Linker | AxisPharm [axispharm.com]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide explores the fundamental chemical properties of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers and their critical role in the advancement of bioconjugation and targeted drug delivery.

Heterobifunctional PEG linkers are versatile molecular tools that have revolutionized the field of bioconjugation.[1][2] These linkers consist of a polyethylene glycol chain with two distinct reactive functional groups at its termini, enabling the sequential and specific conjugation of two different molecules.[1][3][4] This dual-reactivity is instrumental in the development of sophisticated biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3] The incorporation of a PEG spacer imparts several advantageous properties, such as enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[1][3][][6]

Core Chemical Properties and Advantages

The utility of heterobifunctional PEG linkers stems from a unique combination of the properties of the PEG backbone and the specific reactivity of their terminal functional groups.

Key Advantages of Incorporating PEG Linkers:

| Property | Advantage in Bioconjugation |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help to reduce aggregation.[3][6] |

| Biocompatibility | PEG is generally non-toxic and exhibits low immunogenicity, minimizing the risk of adverse immune responses.[3][6] |

| Pharmacokinetics | The hydrophilic nature of the PEG chain increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[3][7] |

| Defined Length | The use of discrete PEG linkers provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing drug release.[3] |

| Flexibility | The PEG chain offers rotational freedom, which can minimize steric hindrance between the conjugated molecules.[1][] |

Common Heterobifunctional Chemistries and Their Reactivity

The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated, such as proteins, peptides, or small molecule drugs.[9]

Amine-Reactive Chemistries

Primary amines (-NH₂), readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins, are a common target for conjugation.[10][11]

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly popular for their efficient reaction with primary amines at a pH range of 7-9 to form stable amide bonds.[12][13] In aqueous solutions, the hydrolysis of the NHS ester is a competing reaction, with the rate of hydrolysis increasing with pH.[12][13]

-

Tetrafluorophenyl (TFP) Esters: TFP esters are more stable to hydrolysis in aqueous media compared to NHS esters, particularly at higher pH values.[14] The optimal pH for conjugating TFP esters to amines is generally above 7.5.[14]

Thiol-Reactive Chemistries

The sulfhydryl group (-SH) of cysteine residues provides a specific target for conjugation, as free thiols are less abundant on the surface of proteins than amines.

-

Maleimides: Maleimide (B117702) groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[12][13] The maleimide group is more stable than the NHS-ester group but can undergo hydrolysis at pH values above 7.5, which can lead to a loss of reaction specificity for sulfhydryls.[12][13]

-

Vinyl Sulfones: These groups also react with thiols to form stable thioether linkages.

Click Chemistry

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.

-

Azide-Alkyne Cycloaddition: This reaction, often catalyzed by copper(I), forms a stable triazole linkage. Strain-promoted azide-alkyne cycloadditions (SPAAC) using cyclooctynes like DBCO do not require a copper catalyst, making them more suitable for biological systems.[9]

The following table summarizes the reactivity of common functional groups found on heterobifunctional PEG linkers.

| Functional Group | Target | pH Range | Resulting Bond | Stability |

| NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0[12][13] | Amide | Stable |

| TFP Ester | Primary Amines (-NH₂) | >7.5[14] | Amide | More stable to hydrolysis than NHS esters[14] |

| Maleimide | Thiols (-SH) | 6.5 - 7.5[12][13] | Thioether | Stable, but maleimide ring can hydrolyze at pH > 7.5[12][13] |

| Vinyl Sulfone | Thiols (-SH) | 7.5 - 8.5 | Thioether | Stable |

| Azide | Alkynes (e.g., DBCO) | Physiological | Triazole | Very Stable |

| Aldehyde | Amines (-NH₂), Hydrazides | 6.0 - 7.5 | Imine (reducible to stable amine) | Imine is reversible, reducible to stable bond |

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers. The following provides a general framework for a two-step conjugation process involving an amine-containing protein and a thiol-containing molecule using a Mal-(PEG)n-NHS Ester linker.

Two-Step Conjugation Protocol using Mal-(PEG)n-NHS Ester

This protocol is a generalized procedure and may require optimization for specific proteins and molecules.

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Thiol-containing molecule

-

Mal-(PEG)n-NHS Ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)[12]

-

Reaction buffer: Phosphate buffered saline (PBS), pH 7.2-7.5

-

Desalting column or dialysis equipment

-

Reducing agent (e.g., TCEP) if the thiol on the second molecule is in a disulfide bond

Procedure:

Step 1: Reaction of NHS Ester with the Amine-Containing Protein

-

Preparation: Ensure the amine-containing protein is in an appropriate amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[13]

-

Reaction: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in a suitable organic solvent. Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or 2 hours at 4°C. The optimal reaction time may need to be determined empirically.

-

Purification: Remove the excess, non-reacted linker using a desalting column or dialysis against the reaction buffer (PBS, pH 7.2-7.5).[12]

Step 2: Reaction of Maleimide with the Thiol-Containing Molecule

-

Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein from Step 1. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Purification: The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any unreacted molecules.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical steps in experimental workflows and the mechanisms of action of the resulting bioconjugates.

Caption: A generalized workflow for a two-step bioconjugation reaction.

Caption: A simplified signaling pathway for ADC-mediated cell killing.

Stability and Solubility Considerations

The stability of the linkage formed by the heterobifunctional PEG linker is paramount to the efficacy and safety of the bioconjugate. For instance, in ADCs, the linker must be stable in circulation to prevent premature drug release, which could lead to systemic toxicity.[3] The maleimide-thiol linkage, while generally stable, can undergo a retro-Michael reaction, leading to deconjugation.[15] Hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can increase its stability.[15]

The solubility of heterobifunctional PEG linkers is also a critical factor. While the PEG backbone itself imparts water solubility, some linkers, particularly those with hydrophobic functional groups or those of shorter PEG chain length, may require dissolution in an organic solvent before addition to an aqueous reaction mixture.[12] It is important to ensure that the final concentration of the organic solvent is low enough (<10%) to not cause denaturation of proteins.[12]

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern drug development and bioconjugation. Their unique chemical properties allow for the precise and stable connection of diverse molecular entities, leading to the creation of highly effective and targeted therapeutics. A thorough understanding of their reactivity, stability, and the protocols for their use is essential for researchers and scientists working to advance the frontiers of medicine. The continued innovation in linker technology will undoubtedly pave the way for the development of next-generation bioconjugates with enhanced therapeutic indices.

References

- 1. purepeg.com [purepeg.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 6. chempep.com [chempep.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. adcreview.com [adcreview.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. purepeg.com [purepeg.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

(2-Pyridyldithio)-PEG6 Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

(2-Pyridyldithio)-PEG6 acid is a heterobifunctional crosslinker integral to advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a reactive pyridyldithio group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the covalent linkage of molecules to thiol-containing targets such as proteins and peptides. This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and protocols for its effective use in research and development.

Core Properties and Handling

This compound is a valuable tool for creating cleavable bioconjugates. The disulfide bond within the pyridyldithio group can be readily cleaved under reducing conditions, allowing for the controlled release of conjugated molecules. The PEG6 spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[1] Proper handling and storage are paramount to maintaining the reagent's integrity. It is recommended to store this compound at -20°C, protected from light and moisture.[2] For experimental use, stock solutions are typically prepared in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and stored at -20°C under an inert atmosphere.[3]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. While specific quantitative data for this exact molecule is not extensively published, the solubility can be estimated based on the properties of its constituent parts: a short-chain PEG and a pyridyldithio moiety. PEG compounds are generally highly soluble in many organic solvents and have some solubility in water.[4][5] The presence of the pyridyldithio group may slightly decrease aqueous solubility compared to a simple PEG acid.

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |

| Water | Moderate | Solubility is expected to be sufficient for many aqueous reactions, but may be limited at high concentrations. |

| Ethanol | Moderate | Can be used as a co-solvent to improve aqueous solubility. |

| Chloroform | Soluble | PEG is generally soluble in chlorinated solvents.[5] |

Stability Characteristics

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of reducing agents. Understanding these factors is crucial for designing robust conjugation protocols and ensuring the long-term stability of the resulting bioconjugates.

pH Stability

The pyridyldithio group is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis generally increases with increasing pH.[6][7] The ether linkages within the PEG chain are generally stable under neutral and mildly acidic or basic conditions but can be cleaved under strong acidic conditions.[5]

Table 2: Estimated Stability of this compound at Different pH Values (in aqueous solution at 25°C)

| pH Range | Stability of Pyridyldithio Group | Stability of PEG Chain | Remarks |

| 2-4 | Relatively Stable | Stable | Suitable for short-term storage of conjugates. |

| 4-6 | Stable | Stable | Optimal range for long-term stability of the pyridyldithio group. |

| 6-8 | Moderately Stable | Stable | The reaction with thiols is optimal in this range (pH 7-8). Some hydrolysis of the pyridyldithio group may occur over time. |

| >8 | Prone to Hydrolysis | Generally Stable | Avoid for long-term storage due to increased hydrolysis of the disulfide bond. |

Thermal Stability

Elevated temperatures can accelerate the degradation of both the pyridyldithio group and the PEG chain. The thermo-oxidative degradation of PEG can lead to chain scission.[8][9] Therefore, it is recommended to conduct reactions at controlled room temperature or on ice and to store the reagent and its conjugates at low temperatures.

Table 3: General Recommendations for Temperature Stability

| Condition | Recommendation | Rationale |

| Long-term Storage | -20°C or below, desiccated | Minimizes both hydrolytic and oxidative degradation.[2] |

| Stock Solutions | -20°C | Maintains the stability of the reagent in organic solvents.[3] |

| Reaction Conditions | 4°C to 25°C | Balances reaction kinetics with reagent stability. |

| High Temperatures (>40°C) | Avoid | Significantly accelerates the degradation of the PEG chain and the pyridyldithio group.[9][10] |

Stability in the Presence of Reducing Agents

The disulfide bond in the this compound is designed to be cleaved by reducing agents. This is a key feature for applications requiring the release of a conjugated molecule. Dithiothreitol (DTT) is a commonly used reducing agent for this purpose. The cleavage reaction is most efficient at pH values above 7.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Workflow for Solubility Determination

References

- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. researchgate.net [researchgate.net]

- 9. conservationphysics.org [conservationphysics.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 12. agscientific.com [agscientific.com]

An In-Depth Technical Guide to the Pyridyl Disulfide Thiol Exchange Reaction

For Researchers, Scientists, and Drug Development Professionals

The pyridyl disulfide thiol exchange reaction is a cornerstone of bioconjugation chemistry, prized for its high efficiency, selectivity, and mild reaction conditions. This guide provides a comprehensive overview of the reaction's core principles, quantitative data, detailed experimental protocols, and its applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs).

The Core Reaction: Mechanism and Principles

The pyridyl disulfide thiol exchange is a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a pyridyl disulfide. This results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione.[1] The reaction is highly efficient due to the excellent leaving group nature of the pyridine-2-thione, which tautomerizes to its more stable thione form.[2]

The reaction rate is significantly influenced by pH. Since the thiolate anion is the reactive species, the reaction rate increases with pH up to a certain point.[3] However, most bioconjugation reactions are carried out at a physiological pH of around 7.2-8.0 to maintain the stability of the biomolecules involved.[4]

Quantitative Data for the Pyridyl Disulfide Thiol Exchange Reaction

Understanding the kinetics and thermodynamics of the thiol-disulfide exchange is crucial for optimizing conjugation strategies. The following tables summarize key quantitative data for these reactions.

Table 1: Second-Order Rate Constants for Thiol-Disulfide Interchange Reactions

| Reactants | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 2,2'-Dipyridyl disulfide + Cysteine | 7.0 | ~1 - 10 | [3] |

| 2,2'-Dipyridyl disulfide + Glutathione (B108866) | 7.0 | ~1 - 10 | [3] |

| Oxidized Glutathione + various thiols | 7.0 | 0.1 - 10 | [3] |

| Vinylpyrimidine + Boc-Cys-OMe | 5.0 | 0.851 | [5] |

| Vinylpyrimidine + Boc-Cys-OMe | 6.0 | 0.636 | [5] |

| Vinylpyrimidine + Boc-Cys-OMe | 7.0 | 0.510 | [5] |

| 2-chloromethyl acrylamide (B121943) + Boc-Cys-OMe | N/A | 1.17 | [6] |

Note: The rate constants for pyridyl disulfide reactions with specific thiols like cysteine and glutathione at neutral pH generally fall within the range of non-catalyzed intermolecular thiol-disulfide exchange reactions.

Table 2: Equilibrium Constants for Thiol-Disulfide Interchange Reactions

| Reacting System | Equilibrium Constant (Keq) |

| Dithiothreitol (DTT) + Oxidized Glutathione (GSSG) | 210 M |

| DTT + Lipoic Acid | 14.2 |

| Lipoic Acid + Mercaptoethanol | 13.3 M |

| Mercaptoethanol + GSSG | 1.20 |

Experimental Protocols

This section provides detailed methodologies for performing and monitoring the pyridyl disulfide thiol exchange reaction.

Protocol for Protein Conjugation using SPDP

This protocol describes the conjugation of a thiol-containing molecule to a protein with available primary amines using the heterobifunctional crosslinker SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).

Materials:

-

Protein to be modified (in a buffer free of primary amines, e.g., PBS)

-

Thiol-containing molecule

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Desalting column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

Procedure:

-

SPDP Stock Solution Preparation: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM.

-

Protein Modification:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Add the SPDP stock solution to the protein solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess SPDP: Remove non-reacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

Conjugation:

-

Dissolve the thiol-containing molecule in the Reaction Buffer.

-

Add the thiol-containing molecule to the purified, SPDP-modified protein. The molar ratio will depend on the desired degree of conjugation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate: Purify the resulting conjugate from excess thiol-containing molecule and pyridine-2-thione using a desalting column or other appropriate chromatographic techniques.

Protocol for Spectrophotometric Monitoring of the Reaction

The progress of the thiol exchange reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

Materials:

-

Pyridine-2-thione standard

-

Reaction Buffer (as used in the conjugation)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

Part A: Preparation of a Pyridine-2-thione Standard Curve

-

Prepare a stock solution of pyridine-2-thione of a known concentration (e.g., 1 mM) in the Reaction Buffer.

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).

-

Measure the absorbance of each standard at 343 nm using the Reaction Buffer as a blank.

-

Plot the absorbance values against the corresponding concentrations to generate a standard curve. The slope of this line represents the molar extinction coefficient of pyridine-2-thione under these conditions.

Part B: Monitoring the Conjugation Reaction

-

At various time points during the conjugation reaction (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.

-

If necessary, dilute the aliquot with the Reaction Buffer to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the aliquot at 343 nm.

-

Using the standard curve, determine the concentration of released pyridine-2-thione at each time point. This concentration is equivalent to the concentration of the newly formed disulfide bonds.

Visualizing Key Processes

Visual diagrams can aid in understanding the complex processes involved in the pyridyl disulfide thiol exchange reaction and its applications.

References

- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]

- 6. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the PEG6 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biologics is a critical technology for developing advanced therapeutics and diagnostics. The choice of the linker used to connect these molecular entities significantly impacts the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone, with discrete PEG spacers of defined length offering precise control over conjugate properties. This technical guide provides an in-depth exploration of the role of the PEG6 spacer—a chain of six ethylene (B1197577) glycol units—in bioconjugation, summarizing its advantages, presenting quantitative data, detailing experimental protocols, and illustrating key concepts through diagrams.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that confers several advantageous properties to bioconjugates.[1][2] The process of covalently attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic efficacy of biomolecules.[1][]

The primary benefits of incorporating a PEG spacer, such as PEG6, include:

-

Enhanced Solubility and Reduced Aggregation: Many therapeutic payloads, particularly cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic.[4] The hydrophilic nature of the PEG spacer increases the overall water solubility of the conjugate, which can prevent aggregation and improve handling and formulation.[4][5][6]

-

Improved Pharmacokinetics (PK): The hydrodynamic size of a PEGylated molecule is increased, which reduces its renal clearance and leads to a longer circulation half-life in the bloodstream.[1][5] This can result in more sustained plasma concentrations and potentially less frequent dosing.[1]

-

Reduced Immunogenicity: The PEG spacer can form a protective hydration shell around the bioconjugate, masking antigenic epitopes on the payload or the biologic itself.[1][4][5] This "shielding" effect can reduce the likelihood of an immune response.[1][4]

-

Enhanced Stability: The hydration layer provided by the PEG spacer can protect the conjugate from enzymatic degradation and proteolysis, thereby increasing its stability in biological fluids.[1][6]

-

Optimal Spacing and Steric Hindrance Reduction: A discrete PEG spacer provides a defined spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[4]

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While shorter PEGs like PEG2 and PEG4 are also common, PEG6 often represents a favorable balance of these properties.[7][]

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key parameters.

Table 1: Effect of PEG Spacer Length on Serum Stability and Receptor Binding Affinity

| Bioconjugate | PEG Spacer Length | Serum Half-life (T1/2) | IC50 (nM) | Reference |

| 177Lu-DOTA-Bombesin Antagonist | PEG2 | 246 ± 4 min | 3.1 ± 0.2 | [9] |

| 177Lu-DOTA-Bombesin Antagonist | PEG4 | - | 5.4 ± 0.4 | [9][10] |

| 177Lu-DOTA-Bombesin Antagonist | PEG6 | 584 ± 20 min | 5.8 ± 0.3 | [9][10] |

| 177Lu-DOTA-Bombesin Antagonist | PEG12 | Reverses stability trend | Significantly different | [9] |

| natGa-NOTA-Bombesin Antagonist (RM26) | PEG2 | - | 3.1 ± 0.2 | [10] |

| natGa-NOTA-Bombesin Antagonist (RM26) | PEG3 | - | 3.9 ± 0.3 | [10] |

| natGa-NOTA-Bombesin Antagonist (RM26) | PEG4 | - | 5.4 ± 0.4 | [10] |

| natGa-NOTA-Bombesin Antagonist (RM26) | PEG6 | - | 5.8 ± 0.3 | [10] |

A study on bombesin-based radiolabeled antagonists showed that increasing the spacer length from PEG2 to PEG6 increased serum stability. However, this trend seemed to reverse with a PEG12 spacer.[9] In terms of binding affinity (IC50), shorter PEG linkers resulted in higher affinity for the gastrin-releasing peptide receptor (GRPR).[10]

Table 2: Influence of PEG Spacer Length on In Vivo Performance

| Bioconjugate | PEG Spacer Length | Key In Vivo Finding | Reference |

| 177Lu-DOTA-Bombesin Antagonist | PEG4 & PEG6 | Showed significantly better properties with high tumor uptake and excellent tumor-to-kidney ratios. | [9] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake compared to other lengths (PEG2, PEG4, PEG6). | [4] |

| Nimotuzumab-DM1 ADC | PEG6 | Resulted in <3% high-molecular-weight species (HMWS) during conjugation, indicating low aggregation. | [7] |

| Trastuzumab-MMAD ADC | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8. | [4] |

| Trastuzumab-MMAD ADC | PEG8 | Associated with increased aggregation compared to PEG2. | [4] |

Experimental Protocols

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. Below are detailed methodologies for two common bioconjugation reactions involving PEG6 linkers.

Protocol for NHS-Ester PEGylation of a Protein (Targeting Amine Groups)

This protocol targets primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.

Materials:

-

Protein of interest

-

PEG6-NHS ester reagent

-

Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5

-

Reaction vessels

-

Stirring equipment

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the reaction.

-

Reagent Preparation: Immediately before use, dissolve the PEG6-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.

-

Reaction: Add a 5- to 20-fold molar excess of the PEG6-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1] Gentle stirring is recommended.

-

Purification: Remove the unreacted PEG6-NHS ester and byproducts (N-hydroxysuccinimide) from the PEGylated protein using a desalting column, spin filtration, or dialysis against a suitable storage buffer.[1]

-

Characterization: Analyze the resulting conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and functional assays to confirm retained biological activity.

Protocol for Maleimide PEGylation of a Protein (Targeting Thiol Groups)

This protocol targets free thiols (e.g., cysteine residues). It is a highly specific reaction.

Materials:

-

Thiol-containing protein

-

PEG6-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

-

Reducing agent (e.g., DTT or TCEP), if needed

-

Reaction vessels

-

Stirring equipment

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1] If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced using an agent like DTT or TCEP. The reducing agent must then be completely removed (e.g., via a desalting column) before adding the PEG6-maleimide.[1]

-

Reagent Preparation: Immediately before use, dissolve the PEG6-Maleimide reagent in a suitable solvent (e.g., DMSO or DMF) and add it to the reaction buffer.

-

Reaction: Add a 10- to 20-fold molar excess of the PEG6-Maleimide reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the absence of any other thiol-containing compounds.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with any excess PEG6-Maleimide.

-

Purification: Purify the PEGylated protein from unreacted reagents and byproducts using size-exclusion chromatography, dialysis, or other suitable methods.

-

Characterization: As with NHS-ester PEGylation, characterize the final conjugate to determine the extent of modification and its effect on protein function.

Mandatory Visualizations

Logical Relationship of PEG6 Spacer Properties

Caption: Core properties of the PEG6 spacer and their therapeutic outcomes.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using PEG6

Caption: General workflow for site-specific ADC synthesis with a PEG6 linker.

Signaling Pathway: ADC Action at the Cellular Level

Caption: Cellular mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The PEG6 spacer is a versatile and powerful tool in bioconjugation, offering a well-balanced set of properties that address many of the challenges faced in the development of complex biologics. By enhancing solubility, stability, and pharmacokinetic profiles while providing optimal spatial separation, the PEG6 linker enables the creation of more effective and safer therapeutics. The quantitative data and protocols provided in this guide underscore the importance of rational linker design and offer a practical framework for researchers and drug developers aiming to harness the benefits of PEGylation in their work. The continued exploration and application of discrete PEG spacers like PEG6 will undoubtedly fuel further innovation in targeted therapies and advanced bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 4. benchchem.com [benchchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. books.rsc.org [books.rsc.org]

- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(2-Pyridyldithio)-PEG6 acid molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2-Pyridyldithio)-PEG6 acid, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. Its unique properties make it a critical component in the development of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C20H33NO8S2 |

| Molecular Weight | 479.61 g/mol |

Overview and Applications

This compound is a versatile crosslinking reagent featuring a terminal pyridyldithio group and a carboxylic acid, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The pyridyldithio group exhibits high reactivity towards sulfhydryl (thiol) groups, forming a cleavable disulfide bond. The carboxylic acid end allows for straightforward conjugation to primary amines through the formation of a stable amide bond.

The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. A primary application of this linker is in the synthesis of ADCs, where it facilitates the attachment of a cytotoxic payload to a monoclonal antibody.[1]

Experimental Protocol: General Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing cytotoxic drug to an antibody using this compound. Note that specific reaction conditions may need optimization based on the properties of the antibody and drug.

Materials:

-

Antibody with available amine groups

-

Thiol-containing cytotoxic drug

-

This compound

-

N-Hydroxysuccinimide (NHS) or other carboxyl-activating agent

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of this compound:

-

Dissolve this compound, NHS, and DCC in anhydrous DMF.

-

Stir the reaction mixture at room temperature for several hours to form the NHS ester.

-

-

Antibody Modification:

-

Exchange the antibody into an appropriate reaction buffer (e.g., PBS, pH 7.4).

-

Add the activated (2-Pyridyldithio)-PEG6-NHS ester to the antibody solution.

-

Incubate the reaction mixture to allow the NHS ester to react with the primary amines (e.g., lysine (B10760008) residues) on the antibody surface.

-

-

Purification of the Antibody-Linker Conjugate:

-

Remove excess crosslinker and byproducts by size-exclusion chromatography.

-

-

Drug Conjugation:

-

Dissolve the thiol-containing cytotoxic drug in an appropriate solvent.

-

Add the drug solution to the purified antibody-linker conjugate.

-

The pyridyldithio group on the linker will react with the thiol group on the drug to form a disulfide bond.

-

-

Final Purification:

-

Purify the final ADC conjugate to remove any unreacted drug and other impurities, typically using chromatography.

-

Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

A Technical Guide to Thiol-Reactive PEGylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thiol-reactive PEGylation reagents, offering a core resource for researchers, scientists, and drug development professionals. Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides, such as increasing their hydrodynamic size to reduce renal clearance and shielding them from proteolytic degradation and immune recognition.[1][2][3][4] Thiol-reactive PEGylation, which targets the sulfhydryl group of cysteine residues, offers a high degree of site-specificity, as free cysteine residues are relatively rare in proteins.[3][5][6]

This guide delves into the reaction chemistry, kinetics, and stability of the most common classes of thiol-reactive PEGylation reagents: maleimides, vinyl sulfones, and pyridyl disulfides. We present a comparative analysis of their performance, detailed experimental protocols, and a guide for selecting the most appropriate reagent for your specific application.

Core Concepts in Thiol-Reactive PEGylation

The fundamental principle of thiol-reactive PEGylation lies in the nucleophilic addition of a thiol group from a cysteine residue to an electrophilic functional group on the PEG reagent. This reaction is highly dependent on the pH of the reaction buffer, as the thiol group must be in its deprotonated thiolate form to be sufficiently nucleophilic.

Reaction Mechanisms

The choice of a thiol-reactive PEGylation reagent dictates the nature of the covalent bond formed and, consequently, the stability of the resulting PEG-protein conjugate. The three primary mechanisms are:

-

Michael Addition: This reaction is characteristic of maleimide (B117702) and vinyl sulfone reagents, where the thiolate anion attacks a carbon-carbon double bond.[7][8][9]

-

Disulfide Exchange: Pyridyl disulfide reagents react with free thiols to form a new disulfide bond, releasing a pyridinethione leaving group.

Caption: Reaction mechanisms of common thiol-reactive PEGylation reagents.

Comparative Analysis of Thiol-Reactive PEGylation Reagents

The selection of a suitable thiol-reactive PEGylation reagent is critical for the successful development of a biopharmaceutical. The following tables summarize the key quantitative parameters for maleimide, vinyl sulfone, and pyridyl disulfide PEGylation reagents to facilitate an informed decision.

| Reagent Type | Optimal pH Range | Reaction Rate | Bond Stability | Key Considerations |

| Maleimide-PEG | 6.5 - 7.5[10][11] | Very Fast[12] | The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[13][14] Ring hydrolysis of the succinimide (B58015) can increase stability.[13][15] | Prone to hydrolysis at pH > 7.5, which inactivates the maleimide group.[16] Potential for side reactions.[17] |

| Vinyl Sulfone-PEG | 8.0 - 9.0[18][19] | Slower than maleimides[12] | Forms a very stable, irreversible thioether bond.[13][20][21] | More selective for thiols over amines compared to maleimides at higher pH.[21] The reaction rate is generally slower than that of maleimides.[22] |

| Pyridyl Disulfide-PEG | 7.0 - 8.0[18] | Moderate | Forms a disulfide bond that is cleavable by reducing agents.[19] | The reversibility of the linkage can be advantageous for drug delivery systems requiring release of the native protein.[18] |

| Reagent Type | Stability of PEGylated Conjugate |

| Maleimide-PEG | A study showed that after 7 days at 37°C in the presence of 1 mM glutathione, only about 70% of the maleimide-PEG conjugate remained intact.[13][23][24] |

| Vinyl Sulfone-PEG | In the same study, the mono-sulfone-PEG adduct was significantly more stable, with over 90% of the conjugate remaining intact under the same conditions.[13][23][24] A reduced mono-sulfone-PEG conjugate was stable for over 12 days at room temperature in a pH 7.5 buffer.[13] |

| Pyridyl Disulfide-PEG | The disulfide linkage is stable in plasma but can be cleaved by intracellular reducing agents like glutathione. |

Experimental Protocols

A successful PEGylation experiment requires careful planning and execution. The following section outlines a general workflow and detailed protocols for protein PEGylation and subsequent characterization.

Caption: General experimental workflow for protein PEGylation.

Protocol 1: Thiol-Specific PEGylation with PEG-Maleimide

This protocol provides a step-by-step guide for the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.[25]

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer: Phosphate buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0). The presence of a chelating agent like EDTA is recommended to prevent disulfide bond formation.[25]

-

Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine.

-

Purification system (e.g., Ion-Exchange Chromatography or Size-Exclusion Chromatography).

Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-maleimide reagent in the reaction buffer to the desired stock concentration.

-

PEGylation Reaction: Add the PEG-maleimide solution to the protein solution at a molar ratio of PEG to protein typically ranging from 2:1 to 10:1. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or HPLC.

-

Quenching: Add a 2- to 5-fold molar excess of the quenching reagent over the initial amount of PEG-maleimide to consume any unreacted PEG-maleimide. Incubate for 1 hour at room temperature.

-

Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using an appropriate chromatography method.

Protocol 2: Characterization of PEGylated Proteins

Confirmation of successful PEGylation and determination of the degree of modification are crucial for quality control.

1. SDS-PAGE Analysis:

-

Principle: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart.

-

Procedure:

-

Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.

-

Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.

-

Run the gel and visualize the bands using a suitable staining method (e.g., Coomassie Blue).

-

A successful PEGylation will result in a band shift to a higher apparent molecular weight for the PEGylated protein.[4]

-

2. Mass Spectrometry (MS):

-

Principle: MS is a powerful technique for determining the precise molecular weight of the PEGylated protein, thereby confirming the number of attached PEG chains.[26]

-

Techniques: MALDI-TOF and ESI-MS are commonly used for the analysis of PEGylated proteins.[2][26] Liquid chromatography coupled with mass spectrometry (LC-MS) can provide detailed characterization of the PEGylated products.[26][27]

3. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the different species in a PEGylation reaction mixture (unmodified protein, mono-PEGylated, multi-PEGylated, etc.).

-

Application: HPLC is essential for assessing the purity of the final PEGylated product.[1]

Selecting the Right Thiol-Reactive PEGylation Reagent

The choice of the optimal thiol-reactive PEGylation reagent depends on several factors, including the desired stability of the final conjugate, the pH sensitivity of the protein, and the intended application. The following decision tree provides a guide for reagent selection.

Caption: Decision tree for selecting a thiol-reactive PEGylation reagent.

References

- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 11. Thiol Reactive | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creativepegworks.com [creativepegworks.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. youtube.com [youtube.com]

- 18. creativepegworks.com [creativepegworks.com]

- 19. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 20. benchchem.com [benchchem.com]

- 21. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 24. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Cleavable Disulfide Bonds in Chemical Biology: A Technical Guide